Product packaging for Draflazine, (S)-(Cat. No.:CAS No. 138681-29-5)

Draflazine, (S)-

Cat. No.: B13439037
CAS No.: 138681-29-5
M. Wt: 604.5 g/mol
InChI Key: IWMYIWLIESDFRZ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of Equilibrative Nucleoside Transporter (ENT) Research and its Therapeutic Significance

Equilibrative Nucleoside Transporters (ENTs), part of the SLC29 gene family, are integral membrane proteins that facilitate the bidirectional movement of nucleosides and nucleobases across cell membranes. patsnap.com This transport is crucial for numerous cellular processes, including the synthesis of DNA and RNA, and cellular energy metabolism. patsnap.com Unlike the concentrative nucleoside transporters (CNTs), which are sodium-dependent, ENTs mediate transport down a concentration gradient. nih.gov

The ENT family in humans comprises four members: ENT1, ENT2, ENT3, and ENT4, each with distinct tissue distribution and substrate specificities. frontiersin.orgahajournals.org ENT1 and ENT2 are the most extensively studied and are broadly expressed. nih.gov Historically, ENTs were classified based on their sensitivity to inhibition by nitrobenzylthioinosine (NBMPR), with ENT1 being highly sensitive (es-type) and ENT2 being relatively insensitive (ei-type). nih.gov

The therapeutic significance of modulating ENT activity is vast. nih.gov By blocking these transporters, ENT inhibitors can increase the extracellular concentration of endogenous nucleosides like adenosine (B11128), which has cardioprotective and neuroprotective effects. patsnap.com This mechanism is exploited in the treatment of cardiovascular diseases. oup.com Furthermore, many antiviral and anticancer drugs are nucleoside analogs that rely on ENTs to enter cells and exert their therapeutic effects. oup.comnih.gov Consequently, ENT inhibitors can be used to modulate the efficacy and uptake of these drugs. oup.comnih.gov Research has also pointed to the potential of ENT inhibitors in treating neurological conditions such as epilepsy and Parkinson's disease by regulating adenosine levels in the brain. patsnap.com Despite their recognized importance, a detailed understanding of the structure and function of ENTs remained elusive for a long time due to challenges in structural elucidation. oup.com

Discovery and Initial Characterization of Draflazine (B1670937) as a Research Tool

Draflazine was identified as a potent inhibitor of nucleoside transport, demonstrating significant potential as a cardioprotective agent. sigmaaldrich.comnih.gov Initial studies focused on its high-affinity binding to nucleoside transporters in human cardiac tissue and erythrocytes. nih.govnih.gov

A key method for its characterization involved radioligand binding assays using [3H]-nitrobenzylthioinosine ([3H]-NBTI), a well-established ENT1-selective ligand. nih.govnih.gov Draflazine was found to competitively inhibit the binding of [3H]-NBTI, confirming that it targets the same transporter site. nih.gov These early experiments established that draflazine was approximately ten times more potent than dipyridamole (B1670753), a known coronary vasodilator and ENT inhibitor. nih.govnih.gov Belonging to a class of piperazine (B1678402) derivatives, draflazine's discovery provided researchers with a powerful new tool to probe the function of ENT1. researchgate.net Its utility extends to various research models, including studies on inflammatory pain where it has been shown to reverse hyperalgesia. nih.gov

Enantiomeric Purity and the Specificity of (S)-Draflazine in Biochemical and Pharmacological Studies

Draflazine is the specific (S)-enantiomer of the compound, also designated as (-)-R75231 or R88021. sigmaaldrich.commedchemexpress.com The stereochemistry of the molecule is a critical determinant of its biological activity, a common principle in pharmacology where enantiomers of a chiral drug can have significantly different potencies and effects. chemistrysteps.comnumberanalytics.com

The importance of enantiomeric purity is starkly illustrated by comparing (S)-Draflazine with its corresponding (R)-enantiomer. libretexts.orgnih.gov Biochemical and pharmacological studies have consistently demonstrated the superior activity of the (S)-form.

Key Findings on Enantiomeric Specificity:

(S)-Draflazine exhibits significantly higher affinity for ENT1 compared to its (R)-enantiomer. In studies using calf lung membranes, the (S)-enantiomer showed 30-fold higher affinity, and in intact human erythrocytes, this difference increased to 40-fold. sigmaaldrich.com

The potency in functional assays also shows a marked difference. (S)-Draflazine was found to be 20 times more potent than the (R)-enantiomer in potentiating the anti-aggregatory effects of adenosine in human whole blood. sigmaaldrich.com

High selectivity for ENT1 over ENT2. (S)-Draflazine is a highly selective inhibitor, favoring ENT1 by a factor of 370 over ENT2. sigmaaldrich.comresearchgate.net This selectivity is crucial for its use as a specific research tool to isolate the functions of ENT1.

This pronounced stereoselectivity underscores the specific molecular interactions between the (S)-enantiomer and the binding site on the ENT1 transporter, making enantiomerically pure (S)-Draflazine essential for precise pharmacological studies.

Table 1: Comparative Potency of Draflazine Enantiomers

Feature (S)-Draflazine (R88021) (R)-Enantiomer (R88016) Potency Ratio (S vs R) Reference
Affinity (Calf Lung) Higher Lower 30x sigmaaldrich.com
Affinity (Human Erythrocytes) Higher Lower 40x sigmaaldrich.com
Adenosine Potentiation (IC50) 0.5 μM 10 μM 20x sigmaaldrich.com

Current Research Landscape and Unaddressed Questions Pertaining to (S)-Draflazine

The current research involving (S)-Draflazine has moved towards a more nuanced understanding of its interaction with the ENT1 transporter, particularly focusing on its binding kinetics. universiteitleiden.nlresearchgate.net

Recent studies have revealed that (S)-Draflazine possesses a significantly long residence time at the ENT1 transporter, meaning it remains bound to its target for an extended period. universiteitleiden.nluniversiteitleiden.nl This kinetic property is distinct from other ENT1 inhibitors like dipyridamole and dilazep (B1670637), which exhibit faster dissociation. researchgate.netnih.gov The investigation of draflazine analogues has shown that this long residence time can be further modulated, with some derivatives displaying residence times exceeding 10 hours. researchgate.netnih.gov This has been linked to increased functional potency, highlighting the importance of considering ligand-target binding kinetics in drug discovery. researchgate.netnih.gov

Despite these advances, several questions remain:

What are the specific structural and molecular determinants within the ENT1 binding pocket that account for the exceptionally long residence time of (S)-Draflazine and its analogues?

While (S)-Draflazine is a highly selective ENT1 inhibitor, the development of potent and selective ENT2 inhibitors remains a significant challenge. Although some draflazine derivatives have shown a slight preference for ENT2, a truly selective tool is still needed. researchgate.netfrontiersin.org

The broader regulatory mechanisms of ENT transporters, such as the potential for direct phosphorylation of ENT1, are still outstanding questions in the field where specific tools like (S)-Draflazine could be instrumental in finding answers. researchgate.net

The full clinical implications of ENT transporter-mediated drug-drug interactions are yet to be completely understood, warranting further investigation and consideration by regulatory bodies. nih.govresearchgate.net

Table 2: Binding Kinetics of Selected ENT1 Inhibitors

Compound Affinity (Ki) Residence Time (RT) Key Characteristic Reference
(S)-Draflazine 0.94 nM Long Long residence time at ENT1 universiteitleiden.nluniversiteitleiden.nl
Dilazep 0.41 nM Short to Moderate (1-44 min) Fast dissociation kinetics researchgate.netuniversiteitleiden.nl
Dipyridamole 14 nM Short to Moderate (1-44 min) Fast dissociation kinetics researchgate.netuniversiteitleiden.nl
Draflazine Analogue (Compound 4) High Very Long (>10 hours) Potency increases with incubation time researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33Cl2F2N5O2 B13439037 Draflazine, (S)- CAS No. 138681-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138681-29-5

Molecular Formula

C30H33Cl2F2N5O2

Molecular Weight

604.5 g/mol

IUPAC Name

(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1

InChI Key

IWMYIWLIESDFRZ-MHZLTWQESA-N

Isomeric SMILES

C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Origin of Product

United States

Molecular and Cellular Mechanisms of S Draflazine Action

Equilibrative Nucleoside Transporter (ENT) Subtype Selectivity and Affinity

The biological activity of (S)-Draflazine is defined by its specific and high-affinity interaction with certain subtypes of equilibrative nucleoside transporters.

(S)-Draflazine is recognized as a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), also known as SLC29A1. ncats.ioresearchgate.net Radioligand binding studies have demonstrated its high affinity for this transporter subtype. universiteitleiden.nl In competitive binding assays using [³H]NBTI on human erythrocyte membranes, which endogenously express hENT1, (S)-Draflazine displayed a high affinity with an inhibitor constant (Kᵢ) value of 0.94 nM. universiteitleiden.nl This potent interaction underlies its primary mechanism of inhibiting adenosine (B11128) reuptake. universiteitleiden.nl The inhibition of hENT1 by (S)-Draflazine leads to an increase in extracellular adenosine concentrations, thereby potentiating the nucleoside's effects on its receptors. universiteitleiden.nlresearchgate.net

The selectivity of (S)-Draflazine for hENT1 is a key feature of its pharmacological profile. Compared to hENT1, the human ENT2 subtype is significantly less sensitive to inhibition by (S)-Draflazine, with hENT1 being approximately 100- to 1000-fold more sensitive. ahajournals.org This differential sensitivity helps distinguish the two transporter isoforms. ahajournals.org While (S)-Draflazine itself is highly ENT1-selective, studies on its analogues have revealed that structural modifications can alter this selectivity. researchgate.netfrontiersin.org Certain derivatives of draflazine (B1670937) have been shown to be 2- to 6-fold more selective for ENT2 over ENT1. researchgate.netfrontiersin.orgpolyu.edu.hk

The ENT3 transporter, which is primarily located on intracellular and lysosomal membranes, is insensitive to classical nucleoside transport inhibitors, including (S)-Draflazine. ahajournals.org

Beyond simple affinity, the binding kinetics of (S)-Draflazine to hENT1 have been characterized to understand the duration of its inhibitory effect. researchgate.netnih.gov Kinetic studies are crucial as they can reveal that in vivo efficacy is often linked to the ligand's kinetic parameters. researchgate.netresearchgate.net Using a radioligand competition association assay, the kinetic parameters for (S)-Draflazine binding to hENT1 have been determined. universiteitleiden.nlresearchgate.net

These studies revealed that while some high-affinity ENT1 inhibitors have relatively fast dissociation kinetics, (S)-Draflazine and its analogues display significantly longer residence times (RTs). researchgate.netnih.gov A longer residence time can lead to increased target occupancy and a more prolonged functional effect. nih.govuniversiteitleiden.nl However, in one study comparing (S)-Draflazine to an analogue with an exceptionally long RT (over 10 hours), the analogue's potency increased with longer pre-incubation times, an effect not observed for (S)-Draflazine itself under the tested conditions. universiteitleiden.nlresearchgate.netnih.gov This highlights the nuanced relationship between residence time and functional outcome. researchgate.netnih.gov

Table 1: Affinity and Kinetic Parameters of (S)-Draflazine at hENT1 Data derived from radioligand binding assays on human erythrocyte membranes at 10°C. universiteitleiden.nl

ParameterValueUnitDescription
pKᵢ 9.03-The negative logarithm of the inhibitor constant (Kᵢ), indicating binding affinity.
Kᵢ 0.94nMInhibitor constant, a measure of affinity in equilibrium displacement assays.
kₒₙ 0.0028nM⁻¹min⁻¹Association rate constant, describing the rate of ligand-transporter binding.
kₒff 0.0084min⁻¹Dissociation rate constant, describing the rate of ligand-transporter unbinding.
RT (1/kₒff) 119minResidence Time, the average duration the inhibitor stays bound to the transporter.
pKₑ 8.53-The negative logarithm of the kinetically-derived dissociation constant (Kₑ).

Ligand-Transporter Interaction Dynamics

The interaction between (S)-Draflazine and the ENT1 transporter involves direct competition at the substrate binding site.

(S)-Draflazine binds to the hENT1 transporter via an orthosteric mechanism. nih.gov This means it binds to the same primary site as the endogenous substrates (nucleosides) and other well-known orthosteric inhibitors. nih.gov Kinetic studies have shown that (S)-Draflazine and its analogues can compete with the classic ENT1 inhibitor nitrobenzylthioinosine (NBMPR) for the same binding site. researchgate.net The region between transmembrane domains 3 and 6 of hENT1 is known to be responsible for the binding of reference inhibitors. universiteitleiden.nl Molecular docking analyses further support an orthosteric interaction, predicting that (S)-Draflazine forms stable hydrogen bonds with residues Pro384 and Phe452 within the central cavity of ENT1, which is near the binding site for NBMPR. frontiersin.org This is distinct from an allosteric mechanism, where a ligand would bind to a secondary, topographically separate site to modulate the transporter's function. nih.govfrontiersin.orgmdpi.com

The primary functional consequence of (S)-Draflazine's binding to hENT1 is the competitive inhibition of nucleoside transport. universiteitleiden.nl As an orthosteric inhibitor, it physically blocks the translocation pathway for endogenous nucleosides, most notably adenosine. universiteitleiden.nlresearchgate.net By inhibiting ENT1, (S)-Draflazine effectively reduces the cellular uptake of adenosine from the extracellular space. universiteitleiden.nl This leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) to a greater extent, mediating various physiological effects such as vasodilation. universiteitleiden.nl Functional assays have confirmed this mechanism; the inhibitory potency of (S)-Draflazine can be measured by quantifying the downstream signaling cascade initiated by adenosine receptor activation following ENT1 blockade. researchgate.net

Downstream Cellular and Biochemical Consequences of ENT1 Inhibition

The principal mechanism of (S)-Draflazine involves the potent and specific blockade of ENT1, a transmembrane protein responsible for the bidirectional transport of nucleosides, most notably adenosine, across the cell membrane. scbt.compatsnap.com This inhibition sets off a chain of significant cellular and biochemical events.

Modulation of Extracellular Adenosine Concentration

The primary and most direct consequence of ENT1 inhibition by (S)-Draflazine is the hindrance of adenosine reuptake from the extracellular space into the cell. scbt.comru.nl ENT1 plays a crucial role in maintaining low extracellular adenosine levels by facilitating its transport down a concentration gradient. frontiersin.org By obstructing this transporter, (S)-Draflazine effectively traps adenosine outside the cell, leading to a significant and sustained increase in its extracellular concentration. universiteitleiden.nljst.go.jp This elevation of endogenous adenosine is the foundational step for the subsequent physiological and pharmacological effects of the compound. universiteitleiden.nlahajournals.org For instance, research has demonstrated that ENT1 inhibitors can increase the concentration of extracellular adenosine in the brain and potentiate adenosine signaling. ahajournals.orgalzdiscovery.org

Activation of Adenosine Receptors (A1, A2A, A2B, A3) through Elevated Adenosine

The accumulated extracellular adenosine, resulting from ENT1 blockade, becomes more available to bind to and activate its cognate receptors, which are all members of the G protein-coupled receptor (GPCR) family. universiteitleiden.nlsolvobiotech.com There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. universiteitleiden.nle-century.us These receptors are widely distributed throughout the body and mediate diverse physiological responses. solvobiotech.comnih.gov

The activation of these receptors by the elevated adenosine levels is the key transduction step that translates the initial ENT1 inhibition into a cellular response. universiteitleiden.nluniversiteitleiden.nl The specific downstream effects depend on which receptor subtypes are expressed in a given tissue and their differing affinities for adenosine. nih.gov The A1 and A2A receptors have high affinity for adenosine, while the A2B and A3 receptors have a lower affinity. nih.gov The cardioprotective effects of draflazine, for example, are attributed to this increased signaling via adenosine receptors. universiteitleiden.nljst.go.jp

Intracellular Signaling Pathway Perturbations (e.g., cAMP, G Protein Coupling)

The binding of adenosine to its receptors triggers conformational changes that lead to the activation of intracellular signaling pathways, primarily through the coupling of heterotrimeric G proteins. universiteitleiden.nl The signaling cascades are subtype-specific:

A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. universiteitleiden.nl Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). universiteitleiden.nl

A2A and A2B Receptors: These receptors are generally coupled to Gs proteins. universiteitleiden.nl Their activation stimulates adenylyl cyclase, resulting in an increased production of intracellular cAMP. universiteitleiden.nl For example, the anti-platelet aggregation effect of adenosine is mediated by the stimulation of cAMP production through A2A receptors. ahajournals.org

Beyond the canonical adenylyl cyclase/cAMP pathway, adenosine receptor activation can also modulate other signaling molecules and pathways, including phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), further diversifying the cellular responses to ENT1 inhibition. universiteitleiden.nl

Comparative Analysis with Other ENT Inhibitors (e.g., Dipyridamole (B1670753), Dilazep (B1670637), NBMPR)

(S)-Draflazine belongs to a class of compounds known as ENT1 inhibitors, which includes several other well-characterized molecules. While they share the common target of ENT1, they exhibit important differences in terms of potency, selectivity, and additional pharmacological actions. researchgate.nettandfonline.com

Dilazep: Dilazep is recognized as a potent inhibitor of ENT1 and demonstrates significant selectivity for ENT1 over ENT2. frontiersin.orgcaymanchem.comnih.govpolyu.edu.hk Some studies have noted that it also possesses intrinsic calcium antagonistic properties. caymanchem.com The crystal structure of human ENT1 in complex with dilazep has been determined, providing structural insights into its binding mechanism. guidetopharmacology.org

NBMPR (S-(4-Nitrobenzyl)-6-thioinosine): NBMPR is a highly potent and selective inhibitor of ENT1. medchemexpress.comtocris.com Its high affinity and selectivity have established it as a valuable research tool and a prototype for defining ENT1 (es, or NBMPR-sensitive) versus ENT2 (ei, or NBMPR-insensitive) transporters. solvobiotech.comtandfonline.com However, its therapeutic potential is limited by its immunosuppressive and mutagenic activities, which are linked to its 6-mercaptopurine (B1684380) metabolite. nih.gov

The following tables provide a comparative overview of the inhibitory activities and pharmacological properties of these compounds.

Table 1: Comparative Inhibitory Potency of ENT Inhibitors

CompoundTarget(s)IC50 / Ki (ENT1)IC50 / Ki (ENT2)Selectivity (ENT1 vs ENT2)
(S)-Draflazine ENT10.94 nM to 1133 nM (Ki for analogues) universiteitleiden.nlLess sensitive ahajournals.orgENT1 Selective frontiersin.orgpolyu.edu.hk
Dipyridamole ENT1, ENT2, PDE144.8 nM (IC50), 14 nM (Ki) universiteitleiden.nlrndsystems.comLess sensitive (71-fold) frontiersin.orgNon-selective researchgate.net
Dilazep ENT1, Calcium Channels17.5 nM (IC50), 0.41 nM (Ki) universiteitleiden.nlcaymanchem.com8,800 nM (IC50) caymanchem.com~502-fold selective for ENT1 caymanchem.compolyu.edu.hk
NBMPR ENT10.4 nM (Ki) tocris.comrndsystems.com2800 nM (Ki) tocris.comrndsystems.com~7000-fold selective for ENT1 frontiersin.orgtocris.com

Note: IC50 and Ki values can vary between studies and experimental conditions.

Table 2: Summary of Pharmacological Properties

CompoundPrimary TargetAdditional MechanismsKey Characteristics
(S)-Draflazine ENT1Calcium channel antagonism nih.govLong target residence time universiteitleiden.nlnih.gov
Dipyridamole ENT1/ENT2Phosphodiesterase (PDE) inhibition rndsystems.comaacrjournals.orgClinically used vasodilator with proven safety nih.gov
Dilazep ENT1Calcium antagonistic properties caymanchem.comPotent and highly selective for ENT1 over ENT2 caymanchem.compolyu.edu.hk
NBMPR ENT1-Prototype ENT1 inhibitor, used for transporter classification solvobiotech.com; has mutagenic properties nih.gov

Preclinical Pharmacological Investigations of S Draflazine

In Vitro Pharmacological Profiling

Functional Assays in Isolated Cells and Cell Lines (e.g., U-2 OS cells, erythrocyte membranes)

The in vitro activity of (S)-Draflazine has been extensively characterized through functional assays, primarily focusing on its interaction with the human equilibrative nucleoside transporter 1 (hENT1). Radioligand binding assays performed on human erythrocyte membranes, which endogenously express hENT1, have been used to determine the affinity of (S)-Draflazine for the transporter. researchgate.netresearchgate.net These experiments typically utilize [³H]NBTI, a well-known radioligand for hENT1, in competition with (S)-Draflazine to establish its binding affinity (pKi). researchgate.netuniversiteitleiden.nl

Functional characterization has also been performed using the human osteosarcoma cell line, U-2 OS, which endogenously expresses hENT1. researchgate.netresearchgate.net In these assays, the ability of (S)-Draflazine to inhibit ENT1 function is measured by observing the cellular response to adenosine (B11128). researchgate.net Since the effects of ENT1 inhibitors are contingent on the activation of adenosine receptors, cells are stimulated with adenosine following incubation with the inhibitor. researchgate.net The resulting adenosine signaling, often measured as an area under the curve (AUC), is concentration-dependent on the inhibitor. researchgate.net Studies have shown that the potency of (S)-Draflazine in these functional assays did not significantly increase with longer pre-incubation times, unlike some of its analogues. universiteitleiden.nlresearchgate.net

Table 1: Affinity and Kinetic Parameters of (S)-Draflazine at hENT1 This table is interactive. Users can sort columns by clicking on the headers.

Parameter Value Cell/Membrane Type Assay Type Reference
pKi 7.46 ± 0.05 Erythrocyte Membranes Radioligand Displacement universiteitleiden.nl
Residence Time (RT) 46 ± 6.2 min Erythrocyte Membranes Competition Association universiteitleiden.nl

Organ Bath and Isolated Tissue Preparations (e.g., human myocardium, rat bladder strips)

Organ bath studies are a cornerstone of in vitro pharmacology, allowing for the investigation of a compound's effect on the contractility of isolated tissues. reprocell.com This technique has been employed to evaluate the functional consequences of ENT1 inhibition by (S)-Draflazine in relevant tissues. jst.go.jp

In studies using isolated rat bladder strips, (S)-Draflazine was among several known ENT1 inhibitors evaluated for its potential in treating overactive bladder (OAB). jst.go.jp The experiments, conducted in Krebs-Henseleit solution, measured the effects of these inhibitors on bladder strip contractions. jst.go.jp The findings demonstrated that ENT1 inhibitors, including (S)-Draflazine, possess anti-OAB activities, with potencies that were comparable to their ability to inhibit adenosine influx in vitro. jst.go.jp These studies suggest that the pharmacological target for these effects in the rat OAB model is ENT1. jst.go.jp Organ bath systems are versatile and can be used for a wide array of tissues, including human myocardium, to assess physiological responses like muscle contraction and relaxation. reprocell.comnih.gov

Electrophysiological and Contractility Studies in Preclinical Models

The contractility studies performed on isolated rat bladder strips represent a key component of the preclinical evaluation of (S)-Draflazine. jst.go.jp These experiments directly measure the physiological response of a tissue to the compound, providing insights into its functional effects. nih.gov By examining the impact on bladder smooth muscle contraction, researchers have established that the ENT1-inhibiting action of (S)-Draflazine translates into a tangible pharmacological effect, specifically the inhibition of bladder contraction. jst.go.jp This unique mode of action involves the suppression of sensory nerve activity, which in turn inhibits the contraction of the bladder smooth muscle. jst.go.jp While direct electrophysiological studies on (S)-Draflazine are not extensively detailed in the provided context, the modulation of nerve activity points towards an indirect influence on the electrophysiological properties of the bladder.

In Vivo Pharmacological Studies in Animal Models (Non-Human)

Cardiovascular System Research (e.g., Myocardial Protection, Hemodynamics)

The primary therapeutic interest in (S)-Draflazine has been its potential for myocardial protection. universiteitleiden.nljst.go.jp The mechanism is believed to stem from its inhibition of ENT1, which increases the extracellular concentration of adenosine. universiteitleiden.nl Adenosine is a potent coronary vasodilator and plays a crucial role in regulating coronary microcirculation. nih.gov (S)-Draflazine, being a more sensitive inhibitor for ENT1 compared to ENT2, effectively modulates adenosine levels, which is a key strategy for cardioprotection. universiteitleiden.nlnih.gov Research has shown that (S)-Draflazine exhibits myocardial protection effects during ischemia. jst.go.jp The use of animal models, particularly porcine models, is considered highly valuable in this area of research due to the anatomical and physiological similarities of their cardiovascular systems to humans. mdpi.com

Effects on Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. nih.gov This type of injury is a significant concern in clinical situations like cardiac surgery. nih.govfrontiersin.org Myocardial protection strategies aim to mitigate the damage caused by I/R. nih.gov

(S)-Draflazine's ability to protect heart tissue against ischemia-induced damage is a central aspect of its preclinical profile. universiteitleiden.nl By inhibiting ENT1, (S)-Draflazine increases extracellular adenosine, which can activate adenosine receptors and confer protection against the detrimental effects of ischemia and reperfusion. universiteitleiden.nl This mechanism is a promising therapeutic strategy for conditions involving I/R, such as ischemic heart disease. universiteitleiden.nl The development of animal models that accurately mimic human pathology is crucial for translating these preclinical findings into clinical applications. mdpi.comnih.gov

Modulation of Myocardial Oxygen Consumption

Myocardial oxygen consumption (MVO2) is a critical determinant of cardiac function and is influenced by heart rate, myocardial contractility, and ventricular wall stress. Research into the specific effects of (S)-Draflazine on MVO2 is limited in publicly available literature. However, some insights can be drawn from its known pharmacological actions and studies on related mechanisms. As an inhibitor of adenosine reuptake, draflazine (B1670937) increases extracellular adenosine levels. universiteitleiden.nl Adenosine is a well-known regulator of coronary blood flow and has cardioprotective effects, particularly during ischemia. biosynth.com

One study noted that at certain dosages, draflazine did not significantly affect heart rate. ru.nl Since heart rate is a major factor in MVO2, this suggests that draflazine may not directly increase myocardial oxygen demand under baseline conditions. chula.ac.thnih.gov In contrast, studies with other cardiovascular agents have shown direct modulation of MVO2. For example, ethanol (B145695) has been shown to increase MVO2, while acetaldehyde, its metabolite, can reduce it by decreasing cardiac afterload. psu.edu Further investigation is required to fully elucidate the direct and indirect effects of (S)-Draflazine on myocardial oxygen consumption.

Renal Hemodynamic and Diuretic Effects

Diuretics are pharmacological agents that increase urine output by promoting the excretion of water and electrolytes from the kidneys. mdpi.com They act on various segments of the nephron to inhibit sodium and water reabsorption. mhmedical.com The classes of diuretics, such as loop diuretics, thiazides, and potassium-sparing diuretics, are defined by their primary site and mechanism of action within the kidney. mdpi.commdpi.com

Specific investigations into the diuretic properties of (S)-Draflazine are not extensively detailed in the available research. However, studies examining its broader hemodynamic effects have provided some relevant information. One investigation reported that (S)-Draflazine did not have a significant effect on the renal vascular bed. ru.nl This suggests that at the doses tested, it does not substantially alter renal blood flow or vascular resistance, which are key factors in renal function. nih.gov The inhibition of prostaglandin (B15479496) synthesis by drugs like NSAIDs can decrease the efficacy of many diuretics by altering renal hemodynamics, but it is unknown if draflazine interacts with these pathways. mhmedical.combjnephrology.org

Central Nervous System (CNS) Effects

Neuroprotective Potentials in Ischemic Models

The inhibition of ENT1 is being explored as a potential therapeutic strategy for ischemic stroke. researchgate.net By preventing the cellular uptake of adenosine, ENT1 inhibitors like (S)-Draflazine can increase the extracellular concentration of this nucleoside, which is known to have neuroprotective properties. cnjournals.com The neuroprotective effects of adenosine are mediated through various mechanisms, including the reduction of excitotoxicity, inflammation, and oxidative stress that occur following an ischemic event. openaccessjournals.comnih.gov

While numerous compounds have been investigated for neuroprotection in preclinical stroke models, specific data on (S)-Draflazine is emerging. explorationpub.comucm.es Its mechanism of action aligns with promising neuroprotective strategies. For instance, draflazine's ability to increase extracellular adenosine may help in preserving neuronal function and reducing infarct size after cerebral ischemia. biosynth.comcnjournals.com It has been suggested that the beneficial effects could be related to the attenuation of reactive oxygen species and the preservation of mitochondrial function. openaccessjournals.com

Pain and Hyperalgesia Models

(S)-Draflazine has demonstrated significant antihyperalgesic activity in animal models of inflammatory pain. As an ENT1 inhibitor, it enhances the effects of endogenous adenosine, a key modulator of nociceptive pathways. nih.govnih.gov

In a study using a complete Freund's adjuvant (CFA)-induced thermal hyperalgesia model in guinea pigs, (S)-Draflazine was among several ENT1 inhibitors that showed efficacy. nih.gov It was the most potent of the compounds tested, which also included dipyridamole (B1670753), dilazep (B1670637), lidoflazine, and soluflazine. nih.govnih.gov

Further investigation in both CFA-induced mechanical hyperalgesia and carrageenan-induced thermal and mechanical hyperalgesia models showed that (S)-Draflazine could completely reverse the hypersensitivity. nih.gov The antihyperalgesic effects were found to be mediated by both A1 and A2 adenosine receptors, as the effects were attenuated by the administration of adenosine receptor antagonists such as caffeine (B1668208) and cyclopentyltheophylline. nih.govnih.gov

Table 1: Effect of (S)-Draflazine on Mechanical Withdrawal Threshold in a Complete Freund's Adjuvant (CFA) Model of Mechanical Hyperalgesia Data adapted from Maes SS, et al. J Pain Res. 2012;5:391-400. nih.gov

Treatment Group Mechanical Withdrawal Threshold (g)
Vehicle ~20
(S)-Draflazine (2.5 mg/kg) ~30
(S)-Draflazine (5 mg/kg) ~45
(S)-Draflazine (10 mg/kg) ~55

Renal System Research

Impact on Renal Perfusion and Function

The kidneys receive a substantial portion of cardiac output, and adequate renal perfusion is essential for maintaining their filtration and excretory functions. mhmedical.com Various medications can impact renal function by altering renal hemodynamics, causing direct tubular damage, or inducing interstitial nephritis. nih.govthinkkidneys.nhs.uk

Other Systemic Effects in Preclinical Animal Models (e.g., Overactive Bladder)

While specific preclinical investigations into the effects of (S)-Draflazine on overactive bladder are not extensively detailed in available research, other systemic effects have been observed in animal models. The primary mechanism of Draflazine involves the inhibition of equilibrative nucleoside transporters (ENTs), which can potentiate the effects of endogenous adenosine. nih.gov This mechanism is linked to a variety of systemic responses.

In preclinical studies, one of the noted systemic effects of Draflazine and other nucleoside transport inhibitors is a dose-dependent decrease in body temperature. nih.gov Investigations in guinea pig models of inflammatory pain also revealed significant antihyperalgesic activity. nih.gov In these models, Draflazine demonstrated potent effects in reducing both thermal and mechanical hyperalgesia. nih.govresearchgate.net The antihyperalgesic effects were found to be mediated by adenosine, as they could be reversed by antagonists of adenosine receptors. universiteitleiden.nl

Although the direct relevance to overactive bladder is not established, the modulation of the adenosinergic system is a key area of interest for various conditions. universiteitleiden.nl The pathophysiology of overactive bladder involves complex neural and muscular mechanisms, and while current treatments often target muscarinic or adrenergic receptors, other pathways are being explored. nih.govnih.gov Research into conditions like overactive bladder is increasingly considering alternative targets, including ion channels and various receptors, though a direct link to Draflazine's specific mechanism in this context remains to be fully investigated. nih.govwjgnet.com

Dose-Response Characterization in Preclinical Experimental Systems

The dose-response relationship of (S)-Draflazine has been characterized in several preclinical experimental systems, particularly in models of inflammatory pain. nih.govgu.se Studies in guinea pigs with inflammation induced by Complete Freund's Adjuvant (CFA) or carrageenan have demonstrated a clear, dose-dependent antihyperalgesic effect. nih.govresearchgate.net

In a CFA-induced thermal hyperalgesia model, Draflazine was identified as the most potent among several nucleoside transport inhibitors tested. nih.gov Further characterization showed that subcutaneous administration of Draflazine at doses ranging from 2.5 to 10 mg/kg resulted in a significant reduction of both mechanical and thermal hyperalgesia in a dose-dependent manner. nih.govresearchgate.net For instance, in a CFA model of mechanical hyperalgesia, increasing doses of Draflazine progressively increased the mechanical withdrawal threshold of the inflamed paw. nih.gov Similarly, in carrageenan-induced inflammation models, Draflazine demonstrated dose-dependent efficacy against both thermal and mechanical hypersensitivity. nih.govresearchgate.net

The following table summarizes the dose-response effects of Draflazine in a preclinical inflammatory pain model.

Preclinical ModelEndpointDose (mg/kg)Observed Effect
CFA-Induced Mechanical HyperalgesiaMechanical Withdrawal Threshold (g)2.5Statistically significant increase in threshold vs. vehicle. nih.gov
5.0Further increase in withdrawal threshold. nih.gov
10.0Most potent increase in withdrawal threshold observed. nih.gov
Carrageenan-Induced Thermal HyperalgesiaPaw Withdrawal Latency (s)2.5Significant increase in latency vs. vehicle. nih.govresearchgate.net
5.0Greater increase in withdrawal latency. nih.govresearchgate.net
10.0Maximum increase in withdrawal latency observed. nih.govresearchgate.net
Carrageenan-Induced Mechanical HyperalgesiaMechanical Withdrawal Threshold (g)2.5Statistically significant increase in threshold vs. vehicle. nih.govresearchgate.net
5.0Further increase in withdrawal threshold. nih.govresearchgate.net
10.0Strongest effect on withdrawal threshold observed. nih.govresearchgate.net

In addition to pain models, functional cell-based assays have been used to characterize the concentration-response relationship of Draflazine on its molecular target, the human equilibrative nucleoside transporter 1 (hENT1). researchgate.net These experiments, which measure the potentiation of adenosine receptor signaling, show that Draflazine inhibits hENT1 in a concentration-dependent manner. researchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar Studies of S Draflazine

Identification of Key Structural Moieties for ENT1 Inhibitory Activity

Structure-activity relationship (SAR) analyses have identified several crucial structural components of the draflazine (B1670937) scaffold that are essential for high-affinity binding to the ENT1 transporter. nih.gov For potent interaction with human ENT1 (hENT1), a hydrophobic group linked to a 2-aminocarbonyl piperazine (B1678402) via a five-carbon chain is a primary requirement. nih.govresearchgate.net

The core structure of draflazine includes a piperazine ring, which appears to be a common feature in many ENT1 inhibitors. frontiersin.orgfrontiersin.org The presence of a carboxamide group as the R2 substituent and an amine at the R3 position on this scaffold significantly enhances affinity for hENT1. universiteitleiden.nl Specifically, the introduction of an amine at the R3 position, as seen in draflazine, leads to the highest affinity among a series of tested compounds. universiteitleiden.nl

Rational Design and Synthesis of (S)-Draflazine Analogs

The rational design and synthesis of (S)-Draflazine analogs have been a key strategy to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov These efforts have involved systematic modifications of various parts of the draflazine molecule, including the hydrophobic tail, the piperazine core, and the substituent groups. nih.govresearchgate.net The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available materials like 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) for related heterocyclic compounds. nih.gov

Impact of Substituent Modifications on Affinity and Selectivity

Modifications to the substituents on the draflazine scaffold have a profound impact on both the affinity and selectivity of the resulting analogs for ENT transporters. SAR studies have demonstrated that even minor changes can shift the selectivity profile from being ENT1-selective to ENT2-selective. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

For instance, while a five-carbon alkyl chain connecting the hydrophobic moiety to the piperazine ring is optimal for high-affinity ENT1 binding, a shorter alkyl chain can enhance binding to the ENT2 transporter. nih.govresearchgate.net The hydrophobic moiety itself is more critical for ENT1 affinity than for ENT2. nih.govresearchgate.net Some derivatives of draflazine have been reported to be 2- to 6-fold more selective for ENT2 than for ENT1. frontiersin.orgfrontiersin.org One such analog, soluflazine, exhibits a significantly higher affinity for the ei/ENT2 transporter compared to es/ENT1. nih.govresearchgate.net

The position of the aminocarbonyl group on the piperazine ring has also been shown to be a strong determinant of species-specific differences in affinity for the human versus mouse ENT1 transporters. nih.govresearchgate.net A study of various draflazine analogs revealed a wide range of affinities, with Ki values for hENT1 ranging from 0.94 nM for draflazine to 1133 nM for a less active analog. universiteitleiden.nl

CompoundTargetAffinity (Ki)Selectivity (ENT1/ENT2)
(S)-DraflazinehENT10.94 nM370 (for a related analog R70527)
Soluflazineei/ENT2-0.17
Analog 2hENT11133 nM-
Dilazep (B1670637)hENT10.41 nM-
Dipyridamole (B1670753)hENT114 nM-

Stereochemical Influences on Biological Activity

Stereochemistry plays a critical role in the biological activity of draflazine. nih.gov The (S)-enantiomer, also known as (-)-draflazine, is the more potent inhibitor of ENT1. universiteitleiden.nlmedchemexpress.com Studies comparing the enantiomers have shown that (S)-Draflazine has a significantly higher affinity for the transporter than its (R)-enantiomer. sigmaaldrich.com

Specifically, (S)-Draflazine exhibits approximately 30- to 40-times higher affinity than the (+)-(R)-enantiomer in displacing radioligands from calf lung membranes and intact human erythrocytes, respectively. sigmaaldrich.com This stereoselectivity underscores the importance of the three-dimensional arrangement of the atoms for optimal interaction with the binding site on the ENT1 transporter. The precise spatial orientation of the substituents on the chiral center of the piperazine ring is crucial for achieving high-potency inhibition. nih.gov

Computational Approaches in (S)-Draflazine SAR

Computational methods have become indispensable tools for understanding the structure-activity relationships of (S)-Draflazine and for guiding the design of new analogs. These in silico techniques provide insights into the molecular interactions between the inhibitor and the transporter at an atomic level.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding mode of (S)-Draflazine and its analogs within the ENT1 transporter. researchgate.netfrontiersin.orgscispace.comnih.gov These computational studies help to visualize the protein-ligand complex and identify key amino acid residues involved in the interaction. frontiersin.org

Docking studies have suggested that draflazine occupies the central cavity of ENT1, which is consistent with experimental data showing competitive inhibition with NBMPR. frontiersin.orgfrontiersin.orgresearchgate.net MD simulations further provide a dynamic view of the binding event, allowing for an assessment of the stability of the ligand-protein complex over time. frontiersin.org This information is crucial for understanding the thermodynamic and kinetic aspects of inhibitor binding. researchgate.netfrontiersin.org For example, MD simulations can help explain why certain analogs exhibit longer residence times at the transporter, a property that can lead to a more sustained pharmacological effect. universiteitleiden.nl

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. mdpi.comresearchgate.netmdpi.com A pharmacophore model for ENT1 inhibition can be generated based on the structure of potent inhibitors like (S)-Draflazine. medsci.orgrsc.org This model typically includes features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.net

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. mdpi.commdpi.commedsci.org This approach allows for the rapid identification of novel compounds with diverse chemical scaffolds that are predicted to have a high probability of binding to the ENT1 transporter. mdpi.commedsci.org The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally, accelerating the discovery of new ENT1 inhibitors. mdpi.com

Synthetic Methodologies and Chemical Derivatization of S Draflazine

Enantioselective Synthetic Routes to (S)-Draflazine

The biological activity of Draflazine (B1670937) resides in its (S)-enantiomer. Therefore, obtaining enantiomerically pure (S)-Draflazine is crucial. This is primarily achieved through two main strategies: the resolution of a racemic mixture or by direct asymmetric synthesis.

Chiral resolution is a common and established method for separating enantiomers from a racemic mixture. For a compound like Draflazine, which possesses a basic piperazine (B1678402) nitrogen, diastereomeric salt formation with a chiral acid is a highly plausible and widely used technique.

The general process would involve the following steps:

Salt Formation: The racemic mixture of Draflazine is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), in a suitable solvent. This reaction forms a pair of diastereomeric salts.

Diastereomeric Crystallization: Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from the solution under optimized conditions (e.g., solvent polarity, temperature, and concentration).

Separation and Liberation: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer, (S)-Draflazine, is then liberated from the salt by treatment with a base to neutralize the chiral acid. The chiral resolving agent can often be recovered and reused.

The efficiency of this method depends on the selection of the appropriate chiral resolving agent and the crystallization conditions. A screening of various chiral acids and solvents is typically necessary to achieve high diastereomeric and enantiomeric purity.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric AcidAcidic
(-)-Mandelic AcidAcidic
(+)-Camphorsulfonic AcidAcidic
(-)-O,O'-Dibenzoyl-L-tartaric acidAcidic

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. For the synthesis of (S)-Draflazine, this would involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a key bond-forming reaction.

A plausible asymmetric synthesis could involve the palladium-catalyzed asymmetric hydrogenation of a pyrazine (B50134) precursor to a chiral piperazine. This approach has been successfully applied to the synthesis of various chiral piperazine-2-ones, which can be further converted to the corresponding chiral piperazines without loss of optical purity rsc.org.

Another potential strategy is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile. This method has been shown to be effective for the synthesis of enantiopure α-substituted piperazines acs.org. The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can direct the stereoselective deprotonation and subsequent functionalization of the piperazine ring acs.org.

A hypothetical asymmetric synthesis of a key chiral piperazine intermediate for (S)-Draflazine could be envisioned as follows:

Starting Material: A suitably protected and functionalized achiral piperazine derivative.

Key Asymmetric Step: An enantioselective reaction, such as an asymmetric hydrogenation or an asymmetric alkylation, to introduce the chiral center at the desired position on the piperazine ring.

Further Functionalization: Subsequent chemical modifications to introduce the remaining structural features of the (S)-Draflazine molecule.

Total Synthesis Approaches and Yield Optimization for Research Scale

A plausible forward synthesis could involve the following key steps:

Synthesis of the Chiral Piperazine Intermediate: Preparation of an enantiomerically pure, appropriately substituted piperazine derivative using one of the enantioselective methods described above (chiral resolution or asymmetric synthesis). For instance, the synthesis of a chiral 1-aryl-2-substituted piperazine.

Synthesis of the Tetrazine Moiety: The substituted s-tetrazine portion of Draflazine can be synthesized from appropriate nitrile precursors through condensation with hydrazine, followed by oxidation nih.gov.

Coupling Reaction: The final step would involve the coupling of the chiral piperazine intermediate with the tetrazine moiety. This could be achieved through a nucleophilic substitution reaction, where a nitrogen atom of the piperazine displaces a suitable leaving group on the tetrazine ring.

Yield Optimization at the Research Scale: For research-scale synthesis, the focus of optimization is often on achieving a reliable and reproducible synthesis of sufficient material for biological testing, rather than on minimizing cost for large-scale production gd3services.com. Key optimization strategies would include:

Reaction Conditions: Fine-tuning of reaction parameters such as temperature, reaction time, solvent, and catalyst loading to maximize the yield and purity of each step.

Purification Methods: While chromatography is often used at the research scale, optimizing crystallization conditions can improve yields and purity while reducing reliance on chromatographic purification cambrex.com.

Starting Material Availability: Selecting readily available and cost-effective starting materials is also a consideration, even at the research scale gd3services.com.

Preparation of Labeled (S)-Draflazine for Research (e.g., Radiolabeled Analogs)

Labeled versions of (S)-Draflazine are invaluable tools for in vitro and in vivo research, particularly for studying its binding to equilibrative nucleoside transporters (ENTs) and for pharmacokinetic studies. Radiolabeling, especially with tritium (B154650) ([³H]), is a common approach.

The preparation of [³H]-(S)-Draflazine would likely involve the introduction of the tritium label in one of the final steps of the synthesis to maximize the specific activity of the final product and to minimize handling of radioactive materials. A common method for tritium labeling is catalytic tritiodehalogenation or the reduction of a suitable precursor with tritium gas nih.gov.

For example, a synthetic precursor to (S)-Draflazine containing a halogen atom (e.g., bromine or iodine) at a position that is not critical for its biological activity could be synthesized. This halogenated precursor would then be subjected to catalytic reduction with tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C). This process replaces the halogen atom with a tritium atom, yielding the desired radiolabeled (S)-Draflazine.

Radiolabeled analogs of Draflazine have been instrumental in radioligand binding assays to determine the affinity and binding kinetics of other compounds for ENT1 drugbank.comoup.com. For instance, [³H]-nitrobenzylthioinosine ([³H]-NBTI), another ENT1 inhibitor, has been used in competition binding assays with Draflazine to characterize its binding properties gd3services.com.

Chemical Modification for Analog Synthesis and SAR Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective analogs. For (S)-Draflazine, chemical modifications have been explored to probe its interaction with ENTs and to potentially improve its pharmacological profile.

SAR studies on Draflazine and its analogs have revealed key structural features that influence their potency and selectivity as ENT inhibitors. These studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically modified.

Key Areas of Modification and SAR Findings:

Piperazine Substituents: The nature of the substituents on the piperazine ring is critical for activity. Modifications to the aryl group at the 1-position and the side chain at the 4-position have been investigated to understand their impact on binding affinity and selectivity for ENT1 versus ENT2 rsc.orgnih.gov. For instance, the presence of a halogen on the fluorophenyl moiety next to the piperazine ring has been shown to be important for inhibitory effects on both ENT1 and ENT2 polyu.edu.hk.

Tetrazine Moiety: The tetrazine ring itself and its substituents are also important for the pharmacological activity. Analogs with modifications to this part of the molecule have been synthesized to explore its role in target binding.

Stereochemistry: The (S)-configuration is known to be the more active enantiomer, highlighting the importance of the stereocenter for the interaction with the transporter.

These SAR studies have led to the identification of Draflazine analogs with significantly longer residence times at the ENT1 transporter, which can translate to increased target occupancy and a more durable pharmacological effect drugbank.comoup.com. Some analogs of Draflazine have also shown a degree of selectivity towards ENT2 rsc.org.

Table 2: Summary of SAR Findings for Draflazine Analogs

Molecular ModificationEffect on ActivityReference
Halogen on fluorophenyl groupEssential for ENT1 and ENT2 inhibition polyu.edu.hk
Modifications to the N-naphthalene moietyCan abolish or restore inhibitory effects on ENT1 and ENT2 rsc.org
Variations in piperazine substituentsCan lead to analogs with prolonged residence time at ENT1 drugbank.comoup.com
Certain derivativesShowed 2- to 6-fold more selectivity towards ENT2 rsc.org

Preclinical Pharmacokinetic and Metabolic Research on S Draflazine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Comprehensive preclinical studies detailing the full ADME profile (Absorption, Distribution, Metabolism, and Excretion) of (S)-Draflazine in animal models are not extensively available in the public scientific literature. While specific aspects of its distribution and disposition have been characterized, a complete picture of its absorption rates, metabolic pathways, and excretion routes in preclinical species has not been fully elucidated in published research.

(S)-Draflazine exhibits a high affinity for nucleoside transporters, which significantly influences its distribution to specific tissues. Preclinical research, primarily using in vitro models with human tissues, has concentrated on its binding characteristics in the heart and red blood cells due to its potential therapeutic applications in cardioprotection.

Studies on isolated membranes from the human ventricular myocardium and human erythrocytes have demonstrated that Draflazine (B1670937) binds with high affinity to the nucleoside transporters in these tissues. In radioligand binding experiments, Draflazine effectively inhibited the binding of [3H]-nitrobenzylthioinosine ([3H]-NBTI), a probe for nucleoside transporters. The affinity, measured as the inhibition constant (Kᵢ), was found to be potent in both myocardial and erythrocyte membranes, indicating significant and specific binding in these key tissues. This high-affinity binding is a primary determinant of the compound's distribution profile.

Binding Affinity of Draflazine for Nucleoside Transporters
Tissue/Cell Type (Human)Experimental MethodParameterValue
Myocardial Membranes[3H]-NBTI Radioligand Binding AssayKᵢ-value4.5 nmol/L
Erythrocyte Membranes[3H]-NBTI Radioligand Binding AssayKᵢ-value4.5 nmol/L

Specific preclinical studies investigating the ability of (S)-Draflazine to penetrate the blood-brain barrier (BBB) in non-human models are not described in the available scientific literature. Therefore, the extent of its distribution into the central nervous system remains uncharacterized.

The disposition of (S)-Draflazine is characterized by non-linearity, which is primarily attributed to its unique partitioning behavior between red blood cells and plasma. This phenomenon is a direct result of the compound's high-affinity, capacity-limited binding to nucleoside transporters located on erythrocytes.

At low concentrations, (S)-Draflazine extensively partitions into red blood cells, leading to much lower plasma concentrations relative to whole blood. As the concentration of the drug increases, these specific binding sites on the erythrocytes become saturated. Once saturation occurs, the distribution ratio between red blood cells and plasma changes, resulting in non-linear pharmacokinetics. This capacity-limited binding is a critical source of the drug's non-linear disposition. The dissociation constant (Kd) and the maximal specific binding capacity (Bmax) for this interaction have been characterized and are fundamental to understanding its pharmacokinetic profile. This specific binding to erythrocytes accounts for the vast majority of the drug's presence in the blood, with non-specific binding being minimal.

Parameters of (S)-Draflazine Binding to Erythrocytes
ParameterValueDescription
Binding (dissociation) constant (Kd)0.385 - 0.87 ng/mL plasmaConcentration at which 50% of the binding sites are occupied.
Maximal specific binding capacity (Bmax)158 - 164 ng/mL RBCRepresents the total concentration of nucleoside transporter binding sites on erythrocytes.

Identification and Characterization of Metabolites in Preclinical Systems

There is no specific information available in the public domain regarding the identification and structural characterization of metabolites of (S)-Draflazine in preclinical in vitro or in vivo systems. Studies detailing its biotransformation pathways have not been published.

Enzyme Systems Involved in (S)-Draflazine Metabolism

The specific enzyme systems, such as Cytochrome P450 (CYP) isoforms or other phase I or phase II enzymes, responsible for the metabolism of (S)-Draflazine have not been identified in the available preclinical research literature.

Pharmacokinetic Modeling in Preclinical Settings

The distinct non-linear disposition of (S)-Draflazine, driven by its binding to erythrocyte transporters, has necessitated the development of specialized pharmacokinetic (PK) models in preclinical research. Standard compartmental models are insufficient to describe its behavior accurately.

Researchers have developed integrated models that simultaneously account for the interrelated processes of blood-plasma distribution, elimination, and specific target site binding. These models incorporate the capacity-limited, high-affinity binding to nucleoside transporters on erythrocytes as a key component. Such a combined pharmacokinetic and target-site binding model was successfully used to describe drug concentrations following various infusion schemes. This modeling confirmed that the specific binding to erythrocytes is a primary source of the pharmacokinetic non-linearity. These models have been instrumental in exploring the impact of this specific binding on the drug's disposition in plasma and in understanding the relationship between plasma concentration and target site occupancy.

Key Parameters from a Combined PK and Target Site Binding Model
ParameterEstimated Value
Binding (dissociation) constant (Kd)0.57 ng/mL plasma
Maximal specific erythrocyte binding capacity (BmaxRBC)163 ng/mL RBC
Maximal specific binding capacity to tissues (Bmaxtissue)~1 mg
Volume of the central compartment (Vplasma + tissue fluids)12.9 L
Total intrinsic Clearance (CL)645 mL/min

Advanced Analytical Methodologies for S Draflazine Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatographic methods are fundamental for the separation and quantification of (S)-Draflazine from various research samples, including biological fluids and cell culture media. These techniques offer the high selectivity and sensitivity required to distinguish the analyte from endogenous components and potential metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (S)-Draflazine, particularly for purity assessment and the critical separation of its stereoisomers. Since (S)-Draflazine is a chiral molecule, its biological activity is specific to the (S)-enantiomer. Therefore, chiral HPLC methods are essential to ensure the enantiomeric purity of the compound used in research.

The separation of enantiomers like (S)-Draflazine and its corresponding (R)-enantiomer cannot be achieved with standard reversed-phase HPLC because enantiomers possess identical physical and chemical properties in an achiral environment. rsc.org Chiral separation is accomplished by introducing a chiral component into the chromatographic system, most commonly through the use of a Chiral Stationary Phase (CSP). rsc.orgcsfarmacie.cz Polysaccharide-based CSPs are widely used and are effective for resolving a broad range of chiral compounds. rsc.orgphenomenex.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. csfarmacie.cz The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the resolution between the enantiomers. phenomenex.com

Table 1: Representative Parameters for Chiral HPLC Separation of Enantiomers

Parameter Description Typical Value/Condition
Stationary Phase Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support.
Mobile Phase Normal-phase eluent Mixture of n-hexane and ethanol (B145695) or isopropanol.
Detection UV Absorbance Wavelength set to detect the chromophores in the (S)-Draflazine molecule.
Flow Rate Rate of mobile phase delivery 0.5 - 1.5 mL/min.
Goal Enantiomeric Separation To resolve the (S)- and (R)-enantiomers for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of (S)-Draflazine in complex biological matrices such as blood plasma or serum, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. informahealthcare.comchromatographyonline.com This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for precise quantification even at very low concentrations. nih.govresearchgate.net

A typical LC-MS/MS method for a drug like (S)-Draflazine involves several key steps. Sample preparation often begins with protein precipitation using a solvent like acetonitrile (B52724) to remove the bulk of proteins from the plasma sample. nih.govplos.org This is a crucial step to prevent column clogging and reduce matrix effects. mdpi.com The clarified supernatant is then injected into the LC system. Chromatographic separation is commonly achieved on a reversed-phase column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). nih.govpensoft.net

Following elution from the HPLC column, the analyte enters the mass spectrometer. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (the molecular ion of (S)-Draflazine, [M+H]⁺) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification. researchgate.net

Table 2: Generalized LC-MS/MS Method Parameters for Drug Quantification in Plasma

Parameter Description Example Condition
Sample Preparation Extraction from Plasma Protein Precipitation with Acetonitrile. nih.gov
Chromatography HPLC Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). pensoft.net
Mobile Phase A Aqueous 0.1% Formic Acid in Water. nih.gov
Mobile Phase B Organic 0.1% Formic Acid in Acetonitrile. nih.gov
Elution Gradient Linear gradient from low to high %B over several minutes.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Detection MS Mode Multiple Reaction Monitoring (MRM).
Internal Standard For accurate quantification A stable isotope-labeled version of the analyte (e.g., ¹³C₆-Draflazine). plos.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of newly synthesized batches of (S)-Draflazine. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like (S)-Draflazine. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the molecule's complex framework.

¹H NMR (Proton NMR) provides information about the number and chemical environment of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For (S)-Draflazine, ¹H NMR would be used to identify signals corresponding to the aromatic protons on the dichlorophenyl and fluorophenyl rings, the various methylene (B1212753) (-CH₂-) protons in the piperazine (B1678402) and pentyl chain, and the amine and amide protons. msu.edu

¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. msu.edu This is crucial for confirming the presence of all 30 carbon atoms in the (S)-Draflazine structure in their correct chemical environments.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. These experiments show correlations between protons and protons (COSY) or between protons and carbons (HSQC, HMBC), allowing chemists to piece together the molecular fragments and confirm the final, complete structure. nih.gov

Table 3: Application of NMR Techniques in (S)-Draflazine Structural Analysis

NMR Experiment Information Provided Application to (S)-Draflazine Structure
¹H NMR Chemical environment and connectivity of protons. Confirms proton signals for aromatic rings, piperazine moiety, pentyl chain, and NH/NH₂ groups.
¹³C NMR Number and type of carbon atoms (C, CH, CH₂, CH₃). Verifies the complete carbon skeleton of the molecule.
COSY Shows coupling between adjacent protons (¹H-¹H). Establishes proton-proton connections within the pentyl chain and piperazine ring.
HSQC Shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). Assigns specific protons to their directly bonded carbon atoms.
HMBC Shows longer-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). Connects molecular fragments, such as linking the pentyl chain to the piperazine nitrogen.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of (S)-Draflazine and for providing structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For (S)-Draflazine (C₃₀H₃₃Cl₂F₂N₅O₂), the expected exact mass is approximately 604.52 g/mol . informahealthcare.com

The energetically unstable molecular ion often breaks apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. For (S)-Draflazine, key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the piperazine nitrogen atoms, as this is a common pathway for amines. ualberta.ca

Amide Bond Cleavage: Scission of the amide linkages, which are characteristic fragmentation sites in molecules containing this functional group.

Loss of the Diphenylpentyl Chain: Cleavage of the bond connecting the long pentyl chain to the piperazine ring.

Cleavage within the Pentyl Chain: Fragmentation along the five-carbon chain. chemguide.co.uk

The analysis of these fragments helps to confirm the presence of the major structural units within the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation of (S)-Draflazine

Fragmentation Pathway Description Expected Fragment Ion
Molecular Ion Intact molecule with one electron removed. [C₃₀H₃₃Cl₂F₂N₅O₂]⁺
Alpha-Cleavage Cleavage adjacent to a piperazine nitrogen. Various fragments depending on the specific bond broken.
Amide Cleavage Breakage of the C-N bond of the amide group. [C₈H₇Cl₂N₂O]⁺ and its corresponding partner.
Chain Loss Loss of the entire 5,5-bis(4-fluorophenyl)pentyl group. [C₁₁H₁₅N₃O₂]⁺

Radioligand Binding Assays for Receptor and Transporter Characterization

Radioligand binding assays are the primary method used to determine the affinity and selectivity of (S)-Draflazine for its molecular targets, the equilibrative nucleoside transporters (ENTs). hmdb.cauthsc.edu These assays are crucial for characterizing its potency as an inhibitor of ENT1 and ENT2. drugbank.com

The most common format is a competitive binding assay. In this setup, cell membranes or whole cells expressing the transporter of interest (e.g., human ENT1) are incubated with a fixed concentration of a radiolabeled ligand (the "radioligand") that is known to bind to the target. A commonly used radioligand for ENT1 is [³H]nitrobenzylthioinosine ([³H]NBMPR or [³H]NBTI). hmdb.cadrugbank.com The assay is then performed with increasing concentrations of the unlabeled competitor drug, in this case, (S)-Draflazine.

(S)-Draflazine competes with the radioligand for the same binding site on the transporter. drugbank.com As the concentration of (S)-Draflazine increases, it displaces more of the radioligand, and the amount of radioactivity bound to the membranes decreases. The concentration of (S)-Draflazine that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The IC₅₀ value can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the target. hmdb.ca The Ki value represents the affinity of the inhibitor for the transporter; a lower Ki value indicates a higher binding affinity.

These studies have established that (S)-Draflazine is a highly potent inhibitor of the ENT1 transporter, with significantly lower affinity for the ENT2 subtype, demonstrating its selectivity. drugbank.com

Table 5: Research Findings from Radioligand Binding Assays for Draflazine (B1670937)

Target/System Radioligand Inhibitor Affinity (Ki) Reference
Human ENT1 (U-937 Cells) [³H]NBTI Draflazine Analogue (DIFEQ) 0.96 µM drugbank.com
Human ENT1 (Osteosarcoma Cells) [³H]NBMPR Draflazine 0.47 nM hmdb.ca
Human ENT1 (Osteosarcoma Cells) [³H]NBMPR Dilazep (B1670637) 0.17 nM hmdb.ca
Human ENT1 (Osteosarcoma Cells) [³H]NBMPR Dipyridamole (B1670753) 1.6 nM hmdb.ca
Human ENT1 (Expressed) [³H]NBTI Draflazine 0.94 nM

Label-Free Assays for Functional Characterization in Cellular Systems

Label-free assays represent a significant advancement in drug discovery and cellular research, allowing for the real-time monitoring of cellular responses without the need for genetic or chemical labels that could potentially interfere with the biological system under investigation. In the context of (S)-Draflazine research, these methodologies have been pivotal in functionally characterizing its interaction with the human Equilibrative Nucleoside Transporter 1 (ENT1) and understanding the downstream cellular consequences.

One of the primary label-free techniques employed is impedance-based cellular analysis. researchgate.netmedchemexpress.comguidetopharmacology.org This method relies on measuring the electrical impedance of a cell population cultured on microelectrodes. researchgate.netresearchgate.net Changes in cell number, morphology, and adhesion—collectively represented by a unitless parameter called the Cell Index (CI)—are recorded continuously, providing a dynamic profile of the cellular response to a compound. researchgate.net

Detailed Research Findings

Research has utilized impedance-based assays to evaluate the functional impact of the binding kinetics of (S)-Draflazine and its analogues on ENT1. researchgate.netnih.gov In these studies, human osteosarcoma (U-2 OS) cells, which endogenously express ENT1, were used. researchgate.net The inhibition of ENT1 by (S)-Draflazine prevents the uptake of adenosine (B11128), leading to an accumulation of extracellular adenosine which then activates G protein-coupled adenosine receptors on the cell surface, causing a measurable change in cell morphology and impedance. universiteitleiden.nlresearchgate.net

A key investigation compared (S)-Draflazine with one of its analogues, designated as compound 4, which was found to have a significantly longer residence time (RT) at the ENT1 transporter (over 10 hours) compared to (S)-Draflazine. researchgate.netuniversiteitleiden.nl The functional consequences of this difference in binding kinetics were explored by pre-incubating the U-2 OS cells with each compound for different durations (30 minutes and 4 hours) before stimulating them with adenosine. researchgate.netresearchgate.net

The results demonstrated that the potency of compound 4 significantly increased with the longer, 4-hour pre-incubation period. researchgate.netnih.gov In contrast, the potency of (S)-Draflazine was not markedly affected by the longer pre-incubation time. researchgate.netnih.gov This finding suggests that for an inhibitor with a long residence time like compound 4, a longer period of engagement with the target is necessary to achieve maximal functional effect, highlighting the importance of long target residence time for increased target occupancy and a prolonged pharmacological effect. researchgate.netnih.govuniversiteitleiden.nl These kinetically diverse inhibitors were shown to have distinct functional inhibition profiles in the label-free impedance-based assay. universiteitleiden.nl

While impedance-based assays have been directly applied to (S)-Draflazine research, other label-free technologies offer complementary approaches for the functional characterization of small molecules and their targets.

Hypothesized Therapeutic Modalities and Future Academic Research Directions for S Draflazine

Rationale for Targeting Nucleoside Transport in Disease Pathophysiology

The therapeutic potential of modulating nucleoside transport stems from the central role of nucleosides, like adenosine (B11128), in cellular signaling and homeostasis. Nucleoside transporters, particularly the equilibrative nucleoside transporters (ENTs), are crucial for regulating the extracellular concentration of these signaling molecules. researchgate.nettocris.com By inhibiting these transporters, the localized concentration of nucleosides such as adenosine can be increased, thereby amplifying their natural physiological effects. nih.govnih.gov

Adenosine, in particular, is a key modulator in various physiological and pathological processes. It exerts its effects through four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), which are widely distributed throughout the body. universiteitleiden.nl These receptors are involved in processes such as vasodilation, inflammation, and neurotransmission. universiteitleiden.nl In conditions of cellular stress, such as ischemia or inflammation, the release of adenosine is significantly increased. universiteitleiden.nl By blocking its reuptake into cells via ENT1, compounds like (S)-Draflazine can prolong and enhance the protective effects of endogenous adenosine at its receptors. researchgate.netnih.gov This mechanism forms the basis for exploring ENT inhibitors in a wide range of diseases where adenosine signaling is believed to be beneficial. nih.govresearchgate.net

Furthermore, nucleoside transporters are responsible for the cellular uptake of various nucleoside analogue drugs used in cancer and antiviral therapies. tocris.com Inhibition of these transporters can therefore be explored as a strategy to modulate the efficacy and toxicity of these drugs. The differential expression and sensitivity of ENT subtypes in various tissues and disease states offer the potential for targeted therapeutic interventions. tocris.com

Potential Applications Based on Preclinical Findings

Cardiovascular Disease Research (e.g., Cardioprotection, Ischemic Injury)

The most extensively studied potential application of (S)-Draflazine and other ENT1 inhibitors is in the field of cardiovascular disease, particularly in providing cardioprotection against ischemic injury. The underlying principle is that inhibiting ENT1 in the heart during an ischemic event increases the local concentration of adenosine, which then activates adenosine receptors to mediate protective effects. researchgate.netnih.gov

Preclinical studies have demonstrated the cardioprotective effects of (S)-Draflazine. In models of myocardial ischemia, (S)-Draflazine has been shown to improve cardiac function following a myocardial infarction. nih.gov This is attributed to the inhibition of reactive oxygen species production and the activation of adenosine receptors. nih.gov In isolated, blood-perfused piglet hearts subjected to either low-flow or zero-flow ischemia, treatment with draflazine (B1670937) significantly improved the recovery of left ventricular systolic pressure and reduced the release of creatine (B1669601) kinase, an indicator of muscle damage. nih.gov

Another study highlighted that draflazine binds with high affinity to the nucleoside transporter in human myocardial membranes, with a potency approximately ten times greater than that of dipyridamole (B1670753), another nucleoside transport inhibitor. nih.gov This high-affinity binding is thought to contribute to its cardioprotective effects without producing negative inotropic effects (a decrease in the force of heart muscle contraction) at therapeutic concentrations.

The table below summarizes key preclinical findings for (S)-Draflazine in cardiovascular research.

Preclinical Model Key Findings Reference
Isolated piglet hearts (low-flow ischemia)Improved recovery of left ventricular systolic pressure to 92% vs. 75% with saline. nih.gov
Isolated piglet hearts (zero-flow ischemia)Improved recovery of left ventricular systolic pressure to 76% vs. 59% with saline; reduced ischemic contracture and creatine kinase release. nih.gov
Human myocardial and erythrocyte membranesHigh-affinity binding to nucleoside transporters (Ki value of 4.5 nmol/L), tenfold more potent than dipyridamole. nih.gov

Renal Dysfunction Research

The role of nucleoside transporters in renal physiology and pathophysiology suggests a potential therapeutic avenue for (S)-Draflazine in kidney diseases. Nucleoside transporters are involved in the reuptake of nucleosides in the kidneys and modulate adenosine signaling, which plays a part in regulating glomerular filtration rate and renin release. frontiersin.org

Preclinical research has explored the effects of inhibiting equilibrative nucleoside transporters in the context of acute kidney injury (AKI). In a mouse model of ischemic AKI, pharmacological inhibition of ENTs was found to increase renal adenosine levels and reduce the severity of the injury. jci.orgnih.gov Specifically, genetic deletion of ENT1 provided protection against ischemic AKI. jci.orgnih.gov The protective mechanism appears to involve the A2B adenosine receptor, which helps in re-establishing renal blood flow after an ischemic event. jci.orgnih.gov While these studies did not specifically use (S)-Draflazine, they provide a strong rationale for its investigation in this area.

The table below outlines preclinical findings for ENT inhibitors in renal dysfunction research.

Preclinical Model Intervention Key Findings Reference
Mouse model of ischemic AKIPharmacologic ENT inhibition (dipyridamole)Elevated renal adenosine levels and dampened AKI. jci.orgnih.gov
ENT1 knockout mice with ischemic AKIGenetic deletion of ENT1Selective protection from acute kidney injury. jci.orgnih.gov
Tenofovir-induced kidney injury modelOAT1 deficiencyProtection against tenofovir-induced kidney injury. mdpi.com

Neurological Disorder Research (e.g., Neuroprotection in Ischemia)

The potential for (S)-Draflazine in neurological disorders is centered on the neuroprotective role of adenosine. By inhibiting ENT1, (S)-Draflazine could increase extracellular adenosine levels in the brain, which may be beneficial in conditions like ischemic stroke. dovepress.com Adenosine modulates neuronal activity and has been shown to have protective effects against excitotoxicity and neuronal damage that occur during a stroke. frontiersin.orgnih.gov

Preclinical studies have indicated that ENT1 inhibitors can be beneficial in models of neurodegenerative diseases. dovepress.com For instance, an ENT1 inhibitor was shown to reduce infarct volume and improve neurological outcomes after middle cerebral artery occlusion (MCAO) in a preclinical model. dovepress.com The mechanism was linked to increased adenosine levels, which in turn reduced apoptotic cell death. dovepress.com While there is a lack of direct preclinical studies specifically investigating (S)-Draflazine for neuroprotection in ischemia, the established mechanism of action provides a solid foundation for future research in this area. nih.gov

The table below presents relevant preclinical findings for ENT inhibitors in neurological disorder research.

Preclinical Model Intervention Key Findings Reference
Middle cerebral artery occlusion (MCAO)Nitrobenzylthionosine (NBTI), an ENT1 inhibitorReduced infarct volume and improved neurological outcomes. dovepress.com
Mouse model of TauopathyJ4, an ENT1 inhibitorReduced Tau hyperphosphorylation and rescued memory deficits. frontiersin.org
Pilocarpine-induced rat epileptic seizure modelIncreased ENT-1 expressionSuggests a role for ENT-1 in epilepsy. frontiersin.org

Inflammation and Pain Research

Emerging research suggests that targeting nucleoside transport could be a novel strategy for managing inflammation and pain. Extracellular adenosine is known to have analgesic properties, primarily through the activation of the A1 adenosine receptor. nih.govresearchgate.net By inhibiting ENT1, compounds like (S)-Draflazine can enhance the local concentration of adenosine at sites of inflammation and nerve injury, thereby reducing pain signaling. nih.govresearchgate.net

Preclinical studies have demonstrated the efficacy of ENT1 inhibitors in various models of inflammatory and neuropathic pain. In a guinea pig model of inflammatory pain induced by complete Freund's adjuvant (CFA), (S)-Draflazine was shown to be a potent agent in reversing thermal hyperalgesia. dovepress.com Further characterization in CFA-induced mechanical hyperalgesia and carrageenan-induced inflammation models showed that (S)-Draflazine could completely reverse the hypersensitivity. dovepress.com The analgesic effects were attenuated by adenosine receptor antagonists, confirming the mechanism of action. dovepress.com

The table below summarizes key preclinical findings for (S)-Draflazine and other ENT inhibitors in inflammation and pain research.

Preclinical Model Intervention Key Findings Reference
CFA-induced thermal hyperalgesia (guinea pig)(S)-DraflazineDose-dependent reversal of thermal hyperalgesia, with a lowest active dose of 2.5 mg/kg. dovepress.com
CFA-induced mechanical hyperalgesia (guinea pig)(S)-DraflazineComplete reversal of mechanical hyperalgesia at a dose of 10 mg/kg. dovepress.com
Carrageenan-induced thermal and mechanical hyperalgesia (guinea pig)(S)-DraflazineComplete reversal of thermal and mechanical hyperalgesia at a dose of 10 mg/kg. dovepress.com
Neuropathic and inflammatory pain models (animal)Modified dilazep (B1670637) (ENT1 inhibitor)Reduced neuropathic and inflammatory pain. nih.govresearchgate.net

Overactive Bladder Research

The rationale for investigating (S)-Draflazine in overactive bladder (OAB) is based on the role of adenosine in modulating bladder contractility. Adenosine and its precursor, ATP, are released in the bladder and are involved in signaling bladder fullness and controlling detrusor (bladder muscle) contractions. auajournals.orgmdpi.com Alterations in purinergic signaling have been implicated in bladder dysfunctions like OAB. whiterose.ac.ukbiorxiv.org

Preclinical research has shown that adenosine can suppress urinary bladder contractility through the activation of A2B adenosine receptors. biorxiv.org Studies in rats have demonstrated that activation of adenosine A1 receptors can inhibit the micturition reflex. whiterose.ac.uk Furthermore, research on a rat model of bladder outlet obstruction, which can lead to overactive bladder symptoms, showed changes in the expression of adenosine receptor subtypes in the bladder mucosa. whiterose.ac.uk While direct preclinical studies of (S)-Draflazine for OAB are lacking, the known involvement of adenosine in bladder function provides a basis for future investigations into the potential of ENT inhibitors to modulate bladder activity.

The table below highlights relevant preclinical findings related to adenosine and bladder function.

Preclinical Model Key Findings Reference
Ex vivo pressurized mouse bladderAdenosine suppresses bladder activity via A2B adenosine receptors. biorxiv.org
Female ratsSystemic activation of adenosine A1 receptors inhibited the micturition reflex. whiterose.ac.uk
Male rats with bladder outlet obstructionAltered mRNA levels of adenosine A2A, A2B, and A3 receptors in the bladder mucosa. whiterose.ac.uk
Patients with detrusor underactivitySignificantly lower levels of adenosine triphosphate (ATP) in the urothelium. auajournals.org

Anti-Cancer Research (e.g., Modulating Nucleoside Metabolism)

(S)-Draflazine's role as a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1) places it at a critical juncture in cancer research, particularly concerning the modulation of nucleoside metabolism. nih.govresearchgate.net Cancer cells often exhibit an increased reliance on nucleoside salvage pathways to sustain rapid proliferation, making these pathways attractive therapeutic targets. researchgate.netmdpi.com By blocking ENT1, (S)-Draflazine can disrupt the uptake of essential nucleosides, thereby potentially starving cancer cells of the building blocks required for DNA and RNA synthesis. mdpi.comnih.gov

Research has explored the concept of co-targeting nucleoside salvage pathways, where ENT1 is a key component, alongside de novo synthesis pathways to enhance anti-cancer effects. mdpi.com The rationale is that while many non-malignant, highly proliferating cells depend on de novo synthesis, cancer cells can adapt and utilize salvage pathways. researchgate.net Therefore, a dual-pronged attack could be more effective. For instance, combining an inhibitor of pyrimidine (B1678525) de novo synthesis with an ENT inhibitor like dipyridamole (which shares a mechanism with draflazine) has shown synergistic effects in some cancer cell models in vitro. mdpi.com This suggests a promising, though not yet fully explored, avenue for (S)-Draflazine in combination therapies. mdpi.com

Furthermore, the transport of nucleoside analog drugs, a class of chemotherapeutic agents, is heavily dependent on nucleoside transporters like ENT1. nih.gov Inhibition of ENT1 by (S)-Draflazine could, in this context, have a dual effect. It might hinder the entry of nucleoside analog drugs into cancer cells, but it could also potentiate their effects by trapping them inside cells that have already taken them up, or by sensitizing cells to other metabolic stressors. The precise outcome would likely depend on the specific cancer type, the drug , and the treatment schedule.

Investigation of Combination Therapies in Preclinical Models

The investigation of (S)-Draflazine in combination therapies within preclinical models is a logical extension of its mechanism of action. The principle of combination therapy in oncology is to target multiple key pathways simultaneously to enhance efficacy and reduce the likelihood of drug resistance. nih.govfrontiersin.org For an ENT1 inhibitor like (S)-Draflazine, this opens up several strategic combinations.

One of the most explored strategies in preclinical studies involves combining ENT inhibitors with drugs that target different aspects of cancer cell metabolism or survival. insidescientific.com For example, preclinical studies have shown that combining ENT inhibitors with agents that induce DNA damage can be effective. insidescientific.com The inhibition of nucleoside uptake by (S)-Draflazine could impair the cancer cell's ability to repair this damage, leading to enhanced cell death.

Another promising preclinical approach is the combination of ENT1 inhibitors with drugs that target other components of the purinergic signaling pathway or related metabolic pathways. mdpi.com As mentioned, co-targeting pyrimidine de novo synthesis and salvage pathways has shown synergistic effects in some cancer cell lines. mdpi.com While in vivo studies with dipyridamole and a DHODH inhibitor did not show a significant difference compared to the inhibitor alone, this does not preclude the potential for (S)-Draflazine in a different combination or cancer model. mdpi.com

The table below summarizes potential combination strategies for (S)-Draflazine based on preclinical rationale:

Drug Class Combined with (S)-Draflazine Rationale Potential Outcome
DNA Damaging Agents (e.g., certain chemotherapies, radiation)Inhibition of nucleoside uptake impairs DNA repair mechanisms.Synergistic increase in cancer cell death.
Pyrimidine/Purine Synthesis InhibitorsDual blockade of both de novo and salvage pathways for nucleotide synthesis.Enhanced disruption of cancer cell proliferation. mdpi.com
Nucleoside Analog DrugsModulation of drug uptake and retention within cancer cells.Potentiation or inhibition of drug efficacy, depending on the specific drug and context. nih.gov
Angiogenesis InhibitorsAdenosine, regulated by ENT1, can influence blood vessel formation.Potential for combined anti-angiogenic and direct anti-proliferative effects.

It is important to note that while the rationale is strong, extensive preclinical testing of (S)-Draflazine in these specific combinations is still an area for future research.

Emerging Research Avenues and Unexplored Biological Interactions

Beyond its established role in cardiovascular and anti-cancer research, emerging avenues for (S)-Draflazine are beginning to be explored, largely centered on the broader implications of ENT1 inhibition and purinergic signaling.

One significant area of emerging interest is the role of ENT1 and adenosine signaling in the central nervous system. ENT1 is expressed in the brain and modulates the concentration of adenosine, a key neuromodulator. scispace.comahajournals.org Inhibition of ENT1 has been suggested as a potential therapeutic strategy for neurological and psychiatric disorders. For instance, by increasing extracellular adenosine levels, (S)-Draflazine could potentiate the analgesic effects of opioids or have neuroprotective effects in conditions like ischemia. whiterose.ac.uk

The immune system is another frontier for (S)-Draflazine research. Adenosine is a potent regulator of immune cell function, often exerting anti-inflammatory effects. ahajournals.org By increasing extracellular adenosine, (S)-Draflazine could modulate immune responses. This could have implications for autoimmune diseases, where dampening the immune response is desirable, or in the context of immuno-oncology, where modulating the tumor microenvironment is a key therapeutic goal. medchemexpress.com

Furthermore, the interaction of (S)-Draflazine with other membrane proteins is an area ripe for investigation. Recent studies have suggested that ENT1 may form complexes with other proteins, such as the Na+/K+-ATPase. scispace.com Understanding if and how (S)-Draflazine affects these interactions could reveal novel mechanisms of action and therapeutic opportunities.

Unexplored biological interactions could also include the effect of (S)-Draflazine on the transport of other endogenous molecules or xenobiotics that are substrates for ENT1. While its primary role is in nucleoside transport, the full substrate profile of ENT1 and the impact of its inhibition are not completely understood.

Gaps in Current Academic Understanding and Future Research Imperatives

Despite the research conducted on (S)-Draflazine and other ENT1 inhibitors, significant gaps in our understanding remain. Addressing these gaps is crucial for the future development and therapeutic application of this compound.

Deeper Elucidation of ENT1 Binding Kinetics and Residence Time

A critical area for future research is the detailed characterization of the binding kinetics of (S)-Draflazine to ENT1. nih.govresearchgate.net While it is known to be a high-affinity inhibitor, understanding its association (kon) and dissociation (koff) rates, and consequently its residence time at the transporter, is vital. patsnap.comuniversiteitleiden.nl Research has shown that for some draflazine analogues, a longer residence time correlates with increased potency, an effect not observed for draflazine itself under the tested conditions. nih.govresearchgate.net

A deeper understanding of the structure-kinetics relationship (SKR) for the draflazine scaffold could guide the design of new inhibitors with optimized in vivo efficacy. universiteitleiden.nl For example, an analogue of draflazine was found to have a residence time of over 10 hours, compared to the shorter residence time of draflazine. nih.govresearchgate.net This highlights the significant impact that small structural changes can have on binding kinetics.

Future research should employ advanced techniques like radioligand competition association assays and label-free functional assays to systematically evaluate the binding kinetics of (S)-Draflazine and a wider range of its analogues. nih.govresearchgate.net This would provide a more complete picture of how binding kinetics influences the compound's pharmacological effects.

Role of (S)-Draflazine in Modulating Other Purinergic System Components Beyond Adenosine Receptors

The current understanding of (S)-Draflazine's effects is largely centered on its ability to increase extracellular adenosine and subsequently modulate adenosine receptors. universiteitleiden.nl However, the purinergic system is a complex network that includes not only adenosine receptors (P1 receptors) but also receptors for ATP and other nucleotides (P2 receptors), as well as a host of ectonucleotidases that regulate the extracellular concentrations of these signaling molecules. nih.govwikipedia.org

Future research needs to investigate the potential indirect effects of (S)-Draflazine on other components of the purinergic system. For example, the sustained increase in extracellular adenosine caused by ENT1 inhibition could lead to adaptive changes in the expression or function of P2 receptors or ectonucleotidases like CD39 and CD73. frontiersin.org There could also be cross-talk between adenosine receptor signaling pathways and those activated by P2 receptors. mdpi.com Elucidating these broader effects is essential for a comprehensive understanding of (S)-Draflazine's pharmacology and for predicting its long-term effects in a therapeutic setting.

Development of More Selective ENT Subtype Inhibitors Based on the Draflazine Scaffold

While (S)-Draflazine is a potent ENT1 inhibitor, the development of inhibitors with greater selectivity for the different ENT subtypes (ENT1, ENT2, ENT3, and ENT4) is a key research imperative. ahajournals.orgfrontiersin.org ENT2, for instance, is insensitive or less sensitive to many classical ENT1 inhibitors, and having selective tools to probe its function would be invaluable. ahajournals.org

The draflazine scaffold has shown promise in this regard. Structure-activity relationship studies have demonstrated that modifications to the draflazine molecule can significantly alter its selectivity profile. researchgate.net In fact, some draflazine analogues have been found to be more selective for ENT2 over ENT1. frontiersin.orgresearchgate.net This suggests that the draflazine scaffold is a versatile platform for the development of subtype-selective ENT inhibitors.

Future research should focus on systematic medicinal chemistry efforts to explore the chemical space around the draflazine core. By combining this with high-throughput screening against all ENT subtypes, it should be possible to identify compounds with high potency and selectivity for each transporter. The development of such tools would not only advance our basic understanding of the physiological roles of each ENT subtype but also pave the way for more targeted therapeutic interventions with fewer off-target effects.

High-Throughput Screening Platform Development for ENT Inhibitors

The discovery of novel and selective Equilibrative Nucleoside Transporter (ENT) inhibitors is a significant goal in drug development, given their therapeutic potential in conditions like ischemic heart disease, stroke, and cancer. universiteitleiden.nlnih.govhelsinki.fi Traditional methods have yielded non-selective inhibitors such as dipyridamole and dilazep. nih.govresearchgate.net To accelerate the identification of new chemical entities with improved selectivity and efficacy, the development of robust high-throughput screening (HTS) platforms is essential. nih.govpharmasalmanac.com Research centered on (S)-Draflazine and its analogues has been instrumental in establishing advanced assay methodologies that form the bedrock of modern screening platforms for ENT1 inhibitors.

The evolution from traditional screening to HTS involves integrating automation, miniaturization, and sophisticated detection methods to test vast compound libraries rapidly. pharmasalmanac.commdpi.com For a target like ENT1, this requires assays that can reliably measure inhibitor interaction and functional consequence. Key advancements have been made in two primary areas: radioligand binding assays and label-free functional assays.

Radioligand Binding Assays for Kinetic Profiling

A crucial development in screening for ENT1 inhibitors has been the establishment of a radioligand competition association assay. nih.govresearchgate.net This method moves beyond simple affinity measurements to provide detailed information on the binding kinetics of a compound, specifically its association (k_on) and dissociation (k_off) rates, from which the residence time (RT) can be determined. universiteitleiden.nlacs.org The residence time, which describes how long a drug remains bound to its target, is increasingly recognized as a critical parameter for predicting in vivo efficacy. nih.govresearchgate.net

Studies utilizing this platform have demonstrated significant kinetic diversity among high-affinity ENT1 inhibitors. While compounds from chemical scaffolds like dilazep and dipyridamole exhibit high affinity, they tend to have relatively fast dissociation kinetics and moderate residence times. universiteitleiden.nlnih.gov In contrast, the (S)-Draflazine scaffold has produced analogues with exceptionally long residence times. For instance, a specific analogue, referred to as compound 4, displayed a residence time of over 10 hours, a stark contrast to other inhibitors. universiteitleiden.nlnih.govresearchgate.net This kinetic approach allows for a more nuanced selection of lead compounds, where long residence times might be favored to ensure sustained target engagement. nih.gov

Label-Free Functional Assays

To complement binding assays, label-free functional platforms have been developed to assess the real-time impact of inhibitors in a cellular context. universiteitleiden.nluniversiteitleiden.nl An impedance-based assay, for example, can measure the functional consequence of ENT1 inhibition by monitoring the cellular response to adenosine. universiteitleiden.nlresearchgate.net Since ENT1 inhibition leads to an increase in extracellular adenosine, which then signals through adenosine receptors, the resulting cellular response can be quantified. universiteitleiden.nl

This technology proved vital in understanding the functional implications of the divergent binding kinetics observed among (S)-Draflazine analogues. researchgate.net Functional studies showed that the potency of the long-residence-time compound 4 increased significantly when pre-incubated with cells for a longer duration (e.g., 4 hours versus 30 minutes). researchgate.netresearchgate.net This time-dependent increase in potency was not observed for (S)-Draflazine itself, which has a shorter residence time. universiteitleiden.nlresearchgate.net This finding directly supports the importance of incorporating kinetic parameters into screening cascades, as a long residence time can translate to a more prolonged and pronounced functional effect at the target. nih.gov

Future Directions for HTS Platform Development

The research and assay development involving (S)-Draflazine provide a clear roadmap for future HTS initiatives. The established radioligand and label-free assays are robust and can be adapted for higher throughput to screen large chemical libraries. nih.govpharmasalmanac.com Future academic and industrial screening efforts are likely to adopt a multi-parametric approach, moving beyond simple affinity-based "hit" identification.

The future of HTS for ENT inhibitors will likely involve:

Integration of Kinetics: Screening platforms will not only identify high-affinity binders but also prioritize compounds based on their kinetic profiles (i.e., long or short residence times, depending on the therapeutic goal). nih.govuniversiteitleiden.nl

Phenotypic Screening: The use of high-content screening (HCS) and physiologically relevant 3D models, such as organoids, will allow for the assessment of inhibitors in more complex biological systems, providing richer, more predictive data. csic.esdrugtargetreview.com

Selectivity Profiling: HTS campaigns will need to incorporate parallel screens against different ENT subtypes (e.g., ENT2) to identify isoform-specific inhibitors early in the discovery process. nih.gov

By building on the foundational assay methodologies validated with compounds like (S)-Draflazine, the development of next-generation HTS platforms promises to accelerate the discovery of novel ENT inhibitors with optimized pharmacological profiles for various therapeutic applications. universiteitleiden.nl

Table 1: Comparative Binding and Kinetic Data for select ENT1 Inhibitors

This table summarizes the affinity (K_i) and kinetic parameters determined for (S)-Draflazine and other key compounds using advanced assay platforms. The data highlight the significant variation in residence time among high-affinity inhibitors.

CompoundScaffold TypeAffinity (K_i, nM)Residence Time (RT, min)Reference
(S)-DraflazineDraflazine Analogue0.94~30-44 universiteitleiden.nlnih.gov
Compound 4Draflazine Analogue~1.0>600 (>10 hours) universiteitleiden.nlnih.govresearchgate.net
DilazepReference Inhibitor0.41~44 universiteitleiden.nl
DipyridamoleReference Inhibitor14~1 universiteitleiden.nl
NBMPRReference Inhibitor~0.3-1.2Not Reported in these studies tandfonline.com

Q & A

Q. What is the primary mechanism of action of (S)-Draflazine in nucleoside transport inhibition?

(S)-Draflazine acts as a selective nucleoside transport inhibitor, primarily targeting equilibrative nucleoside transporters (ENTs). It increases endogenous adenosine levels by blocking adenosine reuptake, which modulates vascular tone and sympathetic neurotransmission. Ex vivo studies in human models demonstrate dose-dependent nucleoside transport inhibition (e.g., 87.1% at 2000 ng/100 mL forearm/minute) . Its specificity is validated through competitive binding assays against structurally related inhibitors like dipyridamole and dilazep .

Q. What experimental assays are used to quantify nucleoside transport inhibition by (S)-Draflazine?

Radiolabeled nucleoside tracers (e.g., [³H]-adenosine) in ex vivo human placental or skeletal muscle microvascular endothelial models are standard. Inhibition is measured via competitive binding assays, with results expressed as IC₅₀ values or percent inhibition at specific doses. For hemodynamic studies, forearm blood flow (FBF) and vascular resistance (FVR) are monitored using strain-gauge plethysmography, paired with arterial and venous plasma sampling to assess norepinephrine kinetics .

Advanced Research Questions

Q. How should a dose-finding study for (S)-Draflazine be designed to balance hemodynamic effects and transporter inhibition?

Incremental intra-arterial dosing (e.g., 100–2000 ng/100 mL forearm/minute) is administered while monitoring FBF, FVR, and ex vivo nucleoside transport inhibition. The optimal dose (e.g., 250 ng/100 mL) is selected based on achieving significant inhibition (≥42% ex vivo) without systemic hemodynamic interference. Placebo-controlled crossover designs with lower body negative pressure (LBNP) to induce sympathetic stimulation are recommended to isolate drug effects .

Q. How can contradictions in norepinephrine spillover data during LBNP with (S)-Draflazine be resolved?

In LBNP studies, (S)-Draflazine attenuates forearm norepinephrine appearance rate (53.5% to 2.2%) but not total body spillover, suggesting presynaptic inhibition via adenosine-mediated feedback. Discrepancies arise from regional vs. systemic effects. Methodologically, paired Student’s t-tests and ANOVA with repeated measures should be applied to within-subject data, focusing on confidence intervals (CIs) for norepinephrine kinetics. Normalization to baseline and controlling for caffeine intake (to avoid adenosine receptor interference) are critical .

Q. What molecular determinants influence (S)-Draflazine’s selectivity for ENT subtypes?

Residues in transmembrane domains (e.g., Phe-334 and Asn-338 in hENT1) govern inhibitor binding. Mutagenesis studies show Phe-334 mutations reduce dilazep/dipyridamole affinity, while Asn-338 mutations alter (S)-Draflazine/soluflazine interactions. Hydrophobic contacts and hydrogen bonding are key. Species differences (e.g., canine vs. human ENT1) require cross-validation using cloned transporter assays .

Q. How does target-mediated drug disposition (TMDD) affect (S)-Draflazine pharmacokinetics?

(S)-Draflazine exhibits TMDD due to high-affinity binding to erythrocyte nucleoside transporters, leading to nonlinear PK. A two-compartment model with capacity-limited erythrocyte binding accurately describes plasma concentration-time profiles. Bioanalytical methods must account for erythrocyte partitioning, and studies should include washout periods to assess rebound effects .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing hemodynamic and neurohumoral data in (S)-Draflazine studies?

  • Use paired Student’s t-tests for Gaussian-distributed parameters (e.g., FVR, heart rate).
  • For non-normal data (e.g., norepinephrine spillover), report medians with 95% CIs and apply non-parametric tests.
  • Limit multiple comparisons by pre-specifying key endpoints (e.g., FVR, norepinephrine appearance rate) and using ANOVA with Bonferroni correction .

Q. How can molecular dynamics simulations improve understanding of (S)-Draflazine-ENT interactions?

Docking studies (e.g., AutoDock Vina) with cryo-EM structures of hENT1 can identify binding poses. Focus on residues like Cys-439 for covalent inhibitor design. Validate predictions with site-directed mutagenesis and competitive inhibition assays using [³H]-NBMPR (nitrobenzylthioinosine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.